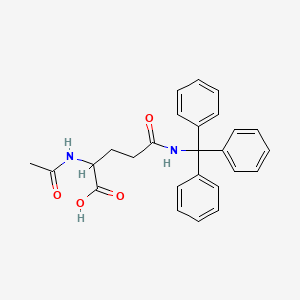

N-Acetyl-N5-trityl-L-glutamine

Description

Contextualization within Protected Amino Acid Chemistry

The chemical synthesis of peptides is a cornerstone of biochemical and pharmaceutical research. acs.org It involves the sequential coupling of amino acids to form a polypeptide chain. wikipedia.org However, the reactive nature of amino acid side chains and their α-amino groups necessitates the use of protecting groups to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. nih.govthermofisher.com This is where the field of protected amino acid chemistry becomes critical.

Strategic Importance of Differential Protecting Groups in Peptide Synthesis Precursors

The use of different protecting groups for the various reactive sites on an amino acid, known as a differential protection strategy, is of paramount importance in peptide synthesis. thermofisher.com This strategy allows for the selective removal of one protecting group while others remain intact, a concept known as orthogonality. iris-biotech.de This is particularly vital when synthesizing complex peptides with multiple reactive side chains or when constructing branched or cyclic peptides.

The combination of an N-acetyl group and a side-chain trityl group in N-Acetyl-N5-trityl-L-glutamine exemplifies a differential protection scheme. The acetyl group at the Nα-position provides stable protection that is generally not removed during standard peptide synthesis, making this derivative suitable as an N-terminal residue in a peptide chain. wikipedia.orgcreative-proteomics.com Conversely, the trityl group protecting the side-chain amide of glutamine is labile under specific acidic conditions, allowing for its selective removal if further modification at this position is desired. nih.govnih.gov The bulky trityl group also offers the advantage of improving the solubility of the protected amino acid and preventing side reactions like dehydration of the amide during coupling steps. peptide.commerckmillipore.com

Historical Development and Current Status of N-Acetylation and Nδ-Tritylation in L-Glutamine Modification

The use of protecting groups in peptide chemistry has a long history, with various groups being developed and refined over time.

N-Acetylation: Acetylation, the introduction of an acetyl group, has long been recognized as a method to protect the α-amino group of amino acids. wiley-vch.de While early methods used acyl groups like acetyl, they were largely superseded by more easily cleavable groups for stepwise peptide synthesis. wiley-vch.de However, N-acetylation remains relevant for specific applications, such as the synthesis of N-terminally acetylated peptides, which mimic a common post-translational modification in proteins. wikipedia.orgcreative-proteomics.com N-acetylated amino acids can be synthesized through various methods, including the reaction of the amino acid with acetic anhydride (B1165640) under controlled pH conditions. google.com

Nδ-Tritylation: The trityl group (triphenylmethyl) was introduced as a protecting group for the side chain amide functions of asparagine and glutamine. nih.gov Its bulkiness helps to prevent aggregation during solid-phase peptide synthesis and shields the amide from undesirable side reactions. merckmillipore.comthieme-connect.com The trityl group is known for its acid lability, allowing for its removal under conditions that may not affect other protecting groups, thus providing orthogonality. nih.govnih.gov The synthesis of N-trityl amino acids can be achieved by reacting the amino acid ester with trityl chloride, followed by saponification. uoa.gr

The combination of these two protecting groups in this compound creates a specialized building block for advanced chemical synthesis, allowing for precise control over the construction of complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRZQQXVIHKJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of N Acetyl N5 Trityl L Glutamine in Advanced Organic and Peptide Synthesis

Role as a Specialized Monomer in Peptide Elongation

The primary application of glutamine derivatives in peptide synthesis is their incorporation into a growing peptide chain. The use of N-Acetyl-N5-trityl-L-glutamine is particularly relevant for scenarios where an N-terminally acetylated glutamine residue is required at a specific position within the sequence. The acetylation at the alpha-amino group makes it a terminator for peptide elongation at that site, while the trityl group ensures the integrity of the side-chain amide during subsequent chemical steps.

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

In modern peptide chemistry, particularly the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, side-chain protection of certain amino acids is crucial to prevent undesirable reactions. peptide.com For glutamine, the side-chain amide can lead to significant side reactions if left unprotected, especially during the activation step required for peptide bond formation. peptide.com

The trityl (Trt) group is the preferred protecting group for the glutamine side-chain amide in Fmoc-based SPPS for several key reasons: peptide.com

Prevention of Nitrile Formation: During activation with carbodiimide (B86325) reagents, the unprotected side-chain amide can dehydrate to form a nitrile. The bulky trityl group sterically hinders this side reaction. peptide.com

Inhibition of Pyroglutamate (B8496135) Formation: N-terminal glutamine residues are prone to intramolecular cyclization, forming a pyroglutamyl residue. While this is more common with a free N-terminal amine, protecting the side-chain amide provides an additional layer of security against side reactions. google.com

Improved Solubility: Fmoc-Gln-OH has notoriously low solubility in common SPPS solvents like dimethylformamide (DMF). The addition of the large, hydrophobic trityl group to the side chain, as in Fmoc-Gln(Trt)-OH, significantly improves its solubility, making handling and coupling reactions more efficient. peptide.com

The this compound derivative is incorporated using standard SPPS coupling protocols, typically involving activation with reagents like HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.com The trityl group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal but is labile to strong acids. peptide.com It is typically removed during the final cleavage of the peptide from the solid support using a high concentration of trifluoroacetic acid (TFA). iris-biotech.de

The benefits of using trityl protection for glutamine residues in SPPS are demonstrated by comparative synthesis results. A synthesis of a hexaglutamine peptide, H-Gln-Gln-Gln-Gln-Gln-Gln-Ser-Leu-Gly-OH, showed a dramatic increase in product purity when Fmoc-Gln(Trt)-OH was used compared to the unprotected version. google.com

Table 1: Comparison of Synthesis Outcomes With and Without Trityl Protection for Glutamine

| Peptide Sequence | Glutamine Derivative Used | Purity of Crude Product | Reference |

|---|---|---|---|

| H-(Gln)6-Ser-Leu-Gly-OH | Fmoc-Gln(Trt)-OH | 92% | google.com |

| H-(Gln)6-Ser-Leu-Gly-OH | Fmoc-Gln-OH | 30% | google.com |

| H-Arg-Arg-Ser-Asn-Gln-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Asn-Ile-Gln-Gly-Arg-Arg-OH | Fmoc-Asn(Trt)-OH & Fmoc-Gln(Trt)-OH | 92% (Main Peak) | google.com |

| H-Arg-Arg-Ser-Asn-Gln-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Asn-Ile-Gln-Gly-Arg-Arg-OH | Fmoc-Asn-OH & Fmoc-Gln-OH | 30% (Main Peak) | google.com |

Use in Solution-Phase Peptide Coupling Reactions

While SPPS is dominant, solution-phase synthesis remains important, especially for large-scale production and the synthesis of peptide fragments. N-trityl-L-glutamine has been used in solution-phase coupling reactions to produce dipeptides. uoa.gr The coupling can be achieved using standard methods like carbodiimide activation or through a mixed anhydride (B1165640) procedure. However, research has shown that the significant steric bulk of the Nα-trityl group can hinder reactions, sometimes leading to low yields when coupling with other amino acids. uoa.gr This steric effect is less of an issue when coupling tritylated di- or polypeptides, making the method more practical for the synthesis of longer peptides where the bulky group is further from the reaction center. uoa.gr For glutamine, where the trityl group is on the side chain (Nδ), the steric hindrance at the coupling site (the α-carboxyl group) is less pronounced than when it is on the α-amino group.

Utility in the Synthesis of Complex Peptidomimetics and Conjugates

Peptidomimetics—molecules that mimic the structure and function of natural peptides but with modified backbones or side chains—and peptide conjugates are crucial in drug discovery for improving stability, bioavailability, and target specificity. researchgate.net this compound and its close analogs serve as valuable starting materials for these complex molecules.

The compound has been employed in the synthesis of glutamine mimics for incorporation into phosphopeptides. In one study, Fmoc-Gln(Trt)-OH was chemically reduced to its corresponding amino alcohol, N-triphenylmethyl 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-hydroxypentanamide. nih.gov This modified building block was then used in SPPS to create peptides where the glutamine side chain was altered, allowing for detailed investigation of structure-affinity relationships with the SH2 domain of STAT3. nih.gov

Furthermore, side-chain protected glutamine is essential for the stepwise synthesis of peptide-oligonucleotide conjugates (POCs). rsc.orggoogle.com These hybrid molecules combine the biological targeting of peptides with the genetic function of oligonucleotides. The trityl group is a suitable choice for protecting the glutamine side chain during the assembly of the peptide portion on the solid support. google.com However, its acid-lability requires carefully optimized cleavage conditions to release the final conjugate without causing depurination (damage) to the acid-sensitive oligonucleotide segment. rsc.orggoogle.com

In another example of complex conjugate synthesis, a bioactive glycopeptide was created chemo-enzymatically. The process involved the initial chemical synthesis of a Substance P derivative containing a glutamine residue linked to an N-acetyl-D-glucosamine moiety, a step that necessitates the use of a protected glutamine building block. nih.gov

Chemical Derivatization of the this compound Scaffold

The this compound scaffold possesses three key functional sites that can be subjected to chemical derivatization: the N-acetyl group, the C-terminal carboxylic acid, and the Nδ-trityl-protected amide.

The N-acetyl group is typically installed via the reaction of L-glutamine with an acetylating agent like acetic anhydride in an aqueous solution. researchgate.netgoogle.com While generally stable, this group defines the N-terminus of the molecule.

The C-terminal carboxylic acid is the most common site for derivatization. For its primary role in peptide synthesis, this group is activated to facilitate amide bond formation. Common activation methods include conversion to an active ester or direct coupling using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net This functional group can also be esterified or reduced to an alcohol to create further derivatives.

The Nδ-amide , protected by the trityl group, can also be a site for chemical modification. As previously mentioned, the amide can be reduced to an amino alcohol. nih.gov This transformation of the glutamine side chain from an amide to a hydroxylamine (B1172632) derivative represents a significant derivatization of the original scaffold, enabling the creation of novel peptidomimetics.

Table 2: Potential Derivatization Sites on the Glutamine Scaffold

| Functional Group | Type of Reaction | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| α-Amino Group | Acetylation | Acetic Anhydride (Ac₂O) | N-Acetyl-L-glutamine | researchgate.netgoogle.com |

| C-Terminal Carboxyl | Amide Bond Formation (Coupling) | Carbodiimides (DCC, DIC), HOBt, HATU | Peptide | nih.govresearchgate.net |

| C-Terminal Carboxyl | Esterification | Alcohol, Carbodiimide, DMAP | Ester | jst.go.jp |

| Side-Chain Amide | Reduction | - | Amino Alcohol | nih.gov |

Investigating the Influence of the Nδ-Trityl Group on Peptide Conformation and Reactivity

The trityl group is not merely an inert protecting group; its large size and chemical nature exert a significant influence on the physical and chemical properties of the amino acid and the resulting peptide.

A key benefit of the trityl group is its ability to prevent unwanted intramolecular side reactions through steric hindrance . peptide.com Its sheer bulk physically blocks the side-chain amide from participating in undesirable dehydration reactions during coupling steps. smolecule.com This steric effect is also thought to help prevent aggregation during SPPS by disrupting the intermolecular hydrogen bonding patterns that can lead to the formation of insoluble β-sheet structures. ekb.eg However, some studies on the closely related asparagine residue suggest that, in certain sequences, the hydrophobicity of the trityl group itself might contribute to aggregation, indicating that its effect can be sequence-dependent. ekb.eg

The influence of the trityl group on reaction kinetics is a subject of some debate. One patent claims that the space-filling nature of the trityl group on the glutamine side chain does not slow down peptide coupling reactions. google.com Conversely, other research, particularly in the context of Nα-trityl protection in solution-phase synthesis, has noted that the bulky group can significantly reduce reaction rates due to steric hindrance at the coupling center. uoa.gr This suggests that while the side-chain position of the trityl group in Nδ-trityl glutamine derivatives mitigates this effect compared to Nα-protected versions, some residual steric impact on reactivity may still be present depending on the synthetic conditions and the sequence being assembled.

Finally, the bulky nature of the trityl group can impose conformational constraints on the growing peptide chain. While this is often a secondary effect of its primary role as a protecting group, such steric influences can be strategically employed in peptidomimetic design to favor specific secondary structures or to probe the spatial requirements of a peptide-receptor binding pocket. peptide.com

Mechanistic and Reaction Pathway Studies of N Acetyl N5 Trityl L Glutamine Transformations

Kinetics and Thermodynamics of Protecting Group Introduction and Removal (N-Acetylation, Nδ-Tritylation, and Detritylation)

The stability and reactivity of N-Acetyl-N5-trityl-L-glutamine are governed by the kinetics and thermodynamics of the introduction and removal of its protecting groups.

N-Acetylation: The acetylation of the α-amino group of L-glutamine is a common transformation. researchgate.net The reaction, often carried out with acetic anhydride (B1165640) in an aqueous medium, is generally rapid. researchgate.net From a thermodynamic standpoint, the dissolution of N-acetyl-L-glutamine in various solvents has been shown to be an endothermic and entropy-driven process. researchgate.net Kinetic studies on the enzymatic hydrolysis of N-acetyl-L-glutamine by Acylase I, a key step for its biological utilization, have determined its Michaelis constant (Km) to be 11.4 mM and its maximum reaction velocity (Vmax) to be 5.54 nmole/min/mg of enzyme. dss.go.th This indicates a lower binding affinity but comparable catalytic efficiency to other N-acetylated amino acids like N-acetyl-L-methionine. dss.go.th

Nδ-Tritylation: The introduction of the trityl (Trt) group onto the side-chain amide of glutamine is crucial for preventing side reactions in Fmoc-based peptide synthesis. peptide.com The trityl group's bulkiness provides steric hindrance. peptide.com This protection strategy also significantly improves the solubility of the Fmoc-protected glutamine derivative in organic solvents like DMF, which is a major advantage as Fmoc-Gln-OH itself has very low solubility. peptide.comgoogle.com The reaction kinetics for introducing trityl groups are generally favorable, though specific quantitative data for the N5-tritylation of N-acetyl-L-glutamine is not extensively detailed in the literature. The stability of the trityl group is highly dependent on pH, being labile in acidic conditions. researchgate.net

Detritylation: The removal of the trityl group is a critical step. It is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA). The cleavage is rapid, with the half-life for the removal of similar trialkoxybenzyl protecting groups from glutamine being less than one minute in 95% TFA. google.com The mechanism proceeds via an SN1 pathway, forming a stable trityl cation. acgpubs.org The rate of detritylation is influenced by the substitution on the trityl ring; electron-donating groups can increase the lability. acgpubs.orgresearchgate.net Kinetic studies on related trityl derivatives show that the separation of the protecting group is efficient. acgpubs.org

Table 1: Comparative Kinetic Parameters for Acylase I Hydrolysis This table presents the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the enzymatic hydrolysis of N-Acetyl-L-glutamine compared to another N-acetylated amino acid.

| Compound | Km (mM) | Vmax (nmole/min/mg enzyme) |

| N-Acetyl-L-glutamine | 11.4 dss.go.th | 5.54 dss.go.th |

| N-Acetyl-L-methionine | 1.36 dss.go.th | 7.48 dss.go.th |

Investigation of Side Reactions and Impurity Formation during Synthetic Manipulations

Several side reactions can compromise the yield and purity of this compound and its subsequent use in synthesis.

Pyroglutamate (B8496135) Formation: A primary side reaction involving glutamine derivatives is the intramolecular cyclization to form a pyroglutamate (pGlu) residue. thieme-connect.demdpi.comresearchgate.net This reaction involves the nucleophilic attack of the α-amino group on the side-chain amide, with the subsequent loss of ammonia. nih.govnih.gov While this reaction is more prevalent for N-terminal glutamine residues in peptides, it can also occur with protected glutamine derivatives under both acidic and basic conditions. peptide.comthieme-connect.denih.gov The formation of pyroglutamate from N-terminal glutamine can be a slow reaction under some conditions (e.g., 0.1% per hour), but it is a significant source of heterogeneity in protein and peptide manufacturing. thieme-connect.degoogle.com The use of the N5-trityl group helps to minimize this, but the risk remains, particularly during deprotection steps or prolonged exposure to non-neutral pH. peptide.com

Deamidation and Nitrile Formation: The side-chain amide of glutamine can undergo dehydration to form a nitrile when exposed to carbodiimide (B86325) coupling reagents, especially during the synthesis of long peptides where the residue is repeatedly exposed. peptide.com Protecting the side-chain amide with the trityl group effectively minimizes this side reaction. peptide.com Deamidation can also occur via hydrolysis to form the corresponding glutamic acid derivative. researchgate.net

Alkylation: During the acid-catalyzed removal of the trityl group (detritylation), the resulting trityl cation is a potent alkylating agent. peptide.com It can react with nucleophilic scavengers added to the cleavage cocktail, but it can also modify other residues in a peptide sequence, such as tryptophan or cysteine, if they are present and unprotected. peptide.com

Table 2: Common Impurities and Side Reactions in Glutamine Chemistry This table outlines the major side products that can form during the synthesis and manipulation of glutamine derivatives and the typical conditions that favor their formation.

| Side Reaction/Impurity | Description | Conditions Favoring Formation |

| Pyroglutamate Formation | Intramolecular cyclization of the glutamine residue. thieme-connect.deresearchgate.net | Acidic or basic conditions, especially with a free N-terminal amine. peptide.comthieme-connect.de |

| Nitrile Formation | Dehydration of the side-chain amide. peptide.com | Exposure to carbodiimide coupling reagents. peptide.com |

| Alkylation by Trityl Cation | Reaction of the released trityl cation with nucleophiles. peptide.com | Acidic detritylation step. peptide.com |

| Hydrolysis | Conversion of the side-chain amide to a carboxylic acid. researchgate.net | Aqueous acidic or basic conditions. |

Retention of Stereochemical Integrity During Chemical Transformations

Maintaining the L-configuration of the chiral α-carbon is paramount in amino acid and peptide synthesis.

Racemization is a significant risk, particularly for N-acyl amino acids, during the activation of the carboxyl group for peptide bond formation. thieme-connect.de However, for this compound itself, the α-carbon is relatively stable. The major risks of racemization occur during subsequent reactions, such as coupling to another amino acid. The use of urethane-based protecting groups (like Fmoc or Boc) at the α-amino position generally results in almost complete retention of stereochemical integrity. rsc.orgrsc.org In contrast, N-acyl groups can be more prone to racemization. thieme-connect.de

Studies on various synthetic methodologies have shown that the choice of coupling reagents and reaction conditions is critical. For instance, adding HOBt (Hydroxybenzotriazole) can suppress racemization. peptide.com Specific investigations into multicomponent reactions involving glutamine have demonstrated that the stereochemical integrity of the chiral center can be fully maintained under optimized conditions, confirming that complex transformations can proceed with stereo-retention. nih.govrug.nl However, some methods, particularly those using strong bases or certain catalysts like TiCl4 with N-nosyl protected amino acids, have been shown to cause a non-negligible loss of stereochemical integrity. rsc.orgrsc.orgnih.gov

Computational and Theoretical Modeling of this compound Reactivity Profiles

Computational chemistry provides powerful insights into the reaction mechanisms and reactivity of complex molecules.

Deamidation and Cyclization Mechanisms: Density Functional Theory (DFT) calculations have been extensively used to study the deamidation of glutamine residues. researchgate.netacs.org These studies model the reaction pathways, often using a capped residue like Ace-Gln-Nme (N-acetyl-L-glutaminyl-N-methylamide), which is structurally analogous to this compound in its core reactivity. acs.org Calculations suggest that the formation of a cyclic glutarimide (B196013) intermediate is a key step. acs.orgnih.gov The activation barriers for these reactions can be significantly lowered by catalysts like phosphate (B84403) or carbonate ions, which facilitate the necessary proton transfers. acs.org For example, the calculated activation barrier for glutarimide formation catalyzed by carbonate ions is around 112 kJ/mol. acs.org

Protecting Group Effects: Theoretical studies can model the influence of protecting groups on reactivity. DFT methods have been used to study the photochemical cleavage mechanism of trityl groups, identifying the specific electronic transitions responsible for the photodissociation process. acs.org The steric and electronic properties of the trityl group, which are fundamental to its function as a protecting group, can be modeled to understand how it prevents side reactions and influences the conformation of the glutamine side chain. nih.gov Computational studies on the formation of pyroglutamate from N-terminal glutamine residues have calculated an activation energy of 83.8 kJ/mol, which is relatively low for a non-enzymatic reaction, highlighting the conformational flexibility required for the cyclization to occur. acs.org

Table 3: Calculated Activation Barriers for Glutamine Deamidation Pathways This table presents computationally derived activation energy barriers for different pathways of glutamine deamidation, a key side reaction.

| Reaction Pathway | Catalyst/Medium | Computational Method | Activation Barrier (kJ/mol) |

| Glutarimide Formation | Carbonate Ions | DFT (B3LYP/6-31+G(d,p)) | 112 acs.org |

| Glutarimide Formation | Phosphate Ions | DFT (B3LYP/6-31+G(d,p)) | 115 acs.org |

| Deamidation (Pathway GDB) | Gas Phase | G3MP2B3 | 189 researchgate.net |

| Deamidation (Pathway GDB) | Solvent Model (SMD) | G3MP2B3 | 174 researchgate.net |

| Pyroglutamate Formation | Phosphate Ions | DFT | 83.8 acs.org |

Analytical Techniques for Characterization and Quantification of N Acetyl N5 Trityl L Glutamine

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-Acetyl-N5-trityl-L-glutamine, ensuring the correct assembly of its constituent parts: the N-acetyl group, the glutamine backbone, and the bulky N-trityl protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's structure.

In ¹H NMR, the protons of the trityl group typically appear as a complex multiplet in the aromatic region (approximately 7.20-7.50 ppm). The protons of the glutamine backbone and the N-acetyl group resonate in the aliphatic region. For instance, the acetyl methyl protons usually present as a singlet around 2.0 ppm.

¹³C NMR provides information on the carbon skeleton. The numerous carbons of the three phenyl rings of the trityl group are readily identifiable in the downfield region of the spectrum. The carbonyl carbons of the acetyl and glutamine moieties are also distinct. Although specific shift values can vary based on the solvent and experimental conditions, typical ranges are well-documented for related structures. nih.govsigmaaldrich.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign proton and carbon signals and confirm the connectivity between the different fragments of the molecule. nih.gov

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for obtaining fragmentation patterns that help confirm its structure. The compound has a molecular weight of 430.51 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition with high accuracy.

Electrospray ionization (ESI) is a common technique used for the analysis of such compounds, often yielding the protonated molecule [M+H]⁺ in positive ion mode. google.com Fragmentation of this compound under MS/MS conditions can be complex. A notable fragmentation pathway for N-terminal glutamine-containing peptides involves the loss of water, leading to cyclization of the terminal residue. nist.gov The stability of the trityl cation often results in a prominent peak corresponding to its fragment.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₆N₂O₄ |

| Molecular Weight | 430.51 g/mol |

| Common Ionization Mode | Electrospray Ionization (ESI) google.com |

| Typical Adduct | [M+H]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the N-H bonds of the amides, the C=O stretching of the carboxylic acid and amide groups, and the aromatic C-H and C=C bonds of the trityl group.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Carboxylic Acid) | 1700-1725 |

| C=O Stretch (Amide) | 1630-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

Note: These are approximate ranges and can vary.

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to observe the electronic transitions within the molecule. The prominent chromophore in this compound is the trityl group, which will exhibit strong absorption in the UV region due to its extensive system of conjugated pi electrons. The exact wavelength of maximum absorbance (λmax) can be useful for quantitative analysis using a UV detector in chromatography.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound, with many suppliers specifying a purity of ≥99% by HPLC. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Method development involves optimizing several parameters to achieve good resolution between the main compound and any impurities. Key considerations include the choice of column, mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape), flow rate, and detection wavelength. google.comresearchgate.net

Validation of the HPLC method ensures its reliability for its intended purpose. scirp.orgscirp.org This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. For instance, linearity would be established by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration to obtain a linear calibration curve. scirp.org

Table 3: Typical HPLC Parameters for Analysis of Related Compounds

| Parameter | Typical Conditions |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient, often with 0.1% Formic Acid google.com |

| Detection | UV, typically in the range of 210-280 nm researchgate.net |

| Flow Rate | 0.5-1.5 mL/min |

Thin-Layer Chromatography (TLC) and Preparative Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions and for preliminary purity checks. americanchemicalsuppliers.com A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots can be visualized under UV light or by staining. The retention factor (Rf) value helps in the identification of the compound.

Preparative chromatography, which can be performed using either column chromatography or preparative HPLC, is used for the purification of this compound on a larger scale. The principles are the same as analytical chromatography, but the dimensions of the column and the sample loading are much larger to isolate the desired compound from impurities.

Chiral Analysis for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical quality attribute, as the biological activity of chiral molecules is often enantiomer-dependent. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the enantiomeric excess of this compound.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and subsequent separation. For N-acetylated and trityl-protected amino acids, polysaccharide-based CSPs are commonly employed. While specific methods for this compound are not extensively published in peer-reviewed literature, chemical suppliers report purities of ≥97% to ≥99% as determined by HPLC. keyorganics.net The separation of the L-enantiomer from its potential D-enantiomer impurity is essential to guarantee the stereochemical integrity of the compound for its intended use.

The method involves dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. The separation is typically achieved under reversed-phase conditions, where a nonpolar stationary phase is used with a polar mobile phase. The detection is commonly performed using a UV detector, as the phenyl groups of the trityl moiety provide a strong chromophore.

Below is an interactive data table outlining typical, generalized parameters for the chiral HPLC analysis of protected amino acids. It is important to note that these are representative conditions and specific optimization would be required for this compound.

| Parameter | Typical Value/Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or gradient mixture of organic solvents (e.g., acetonitrile, methanol) and water, often with acidic modifiers (e.g., trifluoroacetic acid, formic acid) to improve peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 20 - 40 °C |

| Detection | UV at a wavelength between 210-280 nm |

| Injection Volume | 5 - 20 µL |

Advanced Characterization Techniques (e.g., X-ray Crystallography)

Beyond chromatographic techniques, advanced methods are utilized to provide an unambiguous structural elucidation of this compound.

While X-ray crystallography has been successfully applied to determine the structures of various N-tritylated amino acids, a specific crystal structure for this compound is not publicly available in crystallographic databases as of the time of this writing. acs.orgacs.org Studies on other N-trityl amino acid salts have revealed details about their column structures, hydrogen-bond networks, and phenyl-phenyl interactions, which are crucial for understanding their solid-state behavior. acs.org The steric bulk of the trityl group is a significant feature that influences the crystal packing and intermolecular interactions. mdpi.com Should a suitable single crystal of this compound be grown, X-ray crystallography could provide invaluable insights into its solid-state conformation and packing.

Other advanced techniques that could be applied for the characterization of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While no specific NMR data for this compound was found, 1H and 13C NMR are fundamental for confirming the chemical structure. The characteristic signals of the acetyl group, the glutamine backbone, and the numerous protons of the trityl group would provide a unique fingerprint of the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can be used to confirm its identity. High-resolution mass spectrometry would provide the exact mass, further confirming the elemental composition.

Future Perspectives and Emerging Research Avenues for N Acetyl N5 Trityl L Glutamine

The strategic importance of N-Acetyl-N5-trityl-L-glutamine in synthetic chemistry is poised to grow as researchers tackle increasingly complex molecular architectures. This compound, which features a stable N-terminal acetyl group and a labile N-side-chain trityl group, represents a key tool for selective chemical manipulations. Future research is branching into several promising areas, from refining protecting group strategies to pioneering its use in the automated synthesis of novel biopolymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Acetyl-N5-trityl-L-glutamine, and how can researchers validate its purity?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing trityl (Trt) protection for the N5-amino group of L-glutamine. Acetylation of the α-amino group is performed using acetic anhydride in basic conditions. Post-synthesis, purity is validated via reverse-phase HPLC (>95% purity) with a C18 column and UV detection at 214 nm . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) confirm molecular identity and structural integrity .

Q. How should this compound be stored to maintain stability during experiments?

- Methodology : Store the compound at -20°C in a desiccated environment to prevent hydrolysis of the trityl group. Lyophilized forms are stable for long-term storage. For solution-phase studies, dissolve in anhydrous dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) adjusted to pH 7.4, and avoid repeated freeze-thaw cycles .

Q. What analytical techniques are critical for characterizing this compound in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for quantification in cell lysates or plasma. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve the compound from endogenous glutamine derivatives. Isotope-labeled internal standards (e.g., C-glutamine) improve accuracy .

Advanced Research Questions

Q. How does the trityl group in this compound influence its metabolic stability and cellular uptake?

- Methodology : The trityl group enhances lipophilicity, potentially improving membrane permeability but reducing solubility in aqueous media. Assess stability in simulated physiological conditions (e.g., pH 2.0–7.4) using LC-MS to monitor hydrolysis byproducts like free glutamine. Compare uptake efficiency in cell lines (e.g., HEK293) via radiolabeled (C) analogs .

Q. What experimental strategies mitigate contradictions in reported bioactivity data for this compound?

- Methodology : Standardize assay conditions (e.g., cell density, serum-free media) to minimize variability. Use orthogonal assays (e.g., fluorescence-based glutaminase inhibition vs. H-thymidine incorporation) to confirm target engagement. Validate findings with genetic knockdown models (e.g., CRISPR-Cas9 targeting glutamine transporters) .

Q. How can researchers address analytical challenges in detecting low concentrations of this compound in complex biological samples?

- Methodology : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., hydrophilic-lipophilic balance) to enrich the compound. Optimize MS/MS transitions (e.g., m/z 400→243 for quantification) and use high-resolution mass spectrometry (HRMS) to differentiate isobaric interferences. Matrix-matched calibration curves improve reproducibility .

Q. What are the implications of this compound’s degradation products on in vivo studies?

- Methodology : Characterize degradation pathways via accelerated stability studies (40°C/75% RH for 4 weeks). Identify byproducts (e.g., N5-trityl-L-glutamine or acetylated metabolites) using LC-HRMS. Assess toxicity in primary hepatocytes or zebrafish models to evaluate bioaccumulation risks .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.